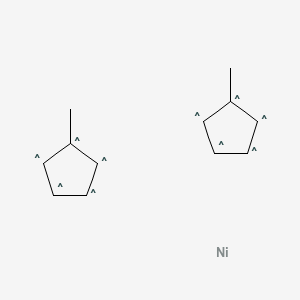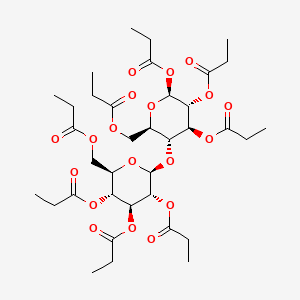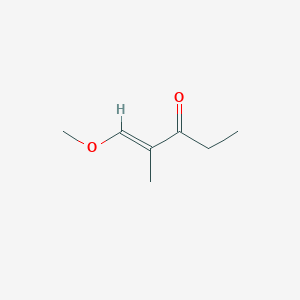
(1E)-1-Methoxy-2-methyl-1-penten-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-Metoxi-2-metil-1-penten-3-ona es un compuesto orgánico con la fórmula molecular C7H12O2. Es un líquido incoloro con un olor característico y se utiliza en varias reacciones y aplicaciones químicas. El compuesto es conocido por su estructura única, que incluye un grupo metoxi y un doble enlace conjugado, lo que lo convierte en un tema interesante para la investigación química.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de (1E)-1-Metoxi-2-metil-1-penten-3-ona generalmente implica la reacción de 2-metil-3-pentanona con metanol en presencia de un catalizador ácido. La reacción procede a través de la formación de un intermedio, que luego se deshidrata para producir el producto final. Las condiciones de reacción generalmente incluyen un rango de temperatura de 50-70 °C y un tiempo de reacción de 2-4 horas.
Métodos de Producción Industrial: A escala industrial, la producción de (1E)-1-Metoxi-2-metil-1-penten-3-ona implica rutas sintéticas similares pero con condiciones de reacción optimizadas para garantizar rendimientos y pureza más altos. El uso de reactores de flujo continuo y técnicas avanzadas de separación, como destilación y cristalización, son comunes en entornos industriales para lograr una producción eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones: (1E)-1-Metoxi-2-metil-1-penten-3-ona sufre diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos o aldehídos correspondientes utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: La reducción del compuesto puede producir alcoholes o alcanos, dependiendo del agente reductor utilizado, como hidruro de aluminio y litio o gas hidrógeno en presencia de un catalizador.
Sustitución: El grupo metoxi se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica, utilizando reactivos como hidruro de sodio o metóxido de sodio.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio en medio ácido o básico, trióxido de cromo en ácido acético.
Reducción: Hidruro de aluminio y litio en éter seco, gas hidrógeno con catalizador de paladio sobre carbón.
Sustitución: Hidruro de sodio en dimetilsulfóxido, metóxido de sodio en metanol.
Principales Productos:
Oxidación: Ácidos carboxílicos, aldehídos.
Reducción: Alcoholes, alcanos.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
(1E)-1-Metoxi-2-metil-1-penten-3-ona tiene varias aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como material de partida para la síntesis de compuestos orgánicos más complejos. También se utiliza en el estudio de mecanismos de reacción y cinética.
Biología: Se ha investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antifúngicas.
Medicina: Se ha explorado por su posible uso en el desarrollo de fármacos, particularmente en la síntesis de intermediarios farmacéuticos.
Industria: Se utiliza en la producción de fragancias, sabores y como solvente en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de (1E)-1-Metoxi-2-metil-1-penten-3-ona implica su interacción con varios objetivos moleculares y vías. El grupo metoxi y el doble enlace conjugado del compuesto le permiten participar en reacciones electrofílicas y nucleofílicas, influyendo en su reactividad e interacción con moléculas biológicas. Los objetivos moleculares y vías exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Compuestos Similares:
(E)-1-Metoxi-2-metilpent-1-en-3-ona: Un isómero estructural con propiedades similares pero reactividad diferente.
2-Metoxi-3-pentanona: Carece del doble enlace conjugado, lo que resulta en un comportamiento químico diferente.
1-Metoxi-2-metil-1-butanona: Una cadena de carbono más corta, lo que afecta sus propiedades físicas y químicas.
Unicidad: (1E)-1-Metoxi-2-metil-1-penten-3-ona es único debido a su estructura específica, que incluye tanto un grupo metoxi como un doble enlace conjugado. Esta combinación confiere una reactividad distinta y lo convierte en un compuesto valioso para diversas aplicaciones químicas e industriales.
Comparación Con Compuestos Similares
(E)-1-Methoxy-2-methylpent-1-en-3-one: A structural isomer with similar properties but different reactivity.
2-Methoxy-3-pentanone: Lacks the conjugated double bond, resulting in different chemical behavior.
1-Methoxy-2-methyl-1-butanone: A shorter carbon chain, affecting its physical and chemical properties.
Uniqueness: (1E)-1-Methoxy-2-methyl-1-penten-3-one is unique due to its specific structure, which includes both a methoxy group and a conjugated double bond. This combination imparts distinct reactivity and makes it a valuable compound for various chemical and industrial applications.
Propiedades
Fórmula molecular |
C7H12O2 |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(E)-1-methoxy-2-methylpent-1-en-3-one |
InChI |
InChI=1S/C7H12O2/c1-4-7(8)6(2)5-9-3/h5H,4H2,1-3H3/b6-5+ |
Clave InChI |
AIFFWMXMBCHYFL-AATRIKPKSA-N |
SMILES isomérico |
CCC(=O)/C(=C/OC)/C |
SMILES canónico |
CCC(=O)C(=COC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos](/img/structure/B12060600.png)

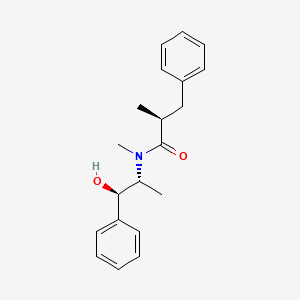
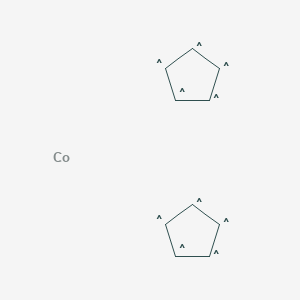
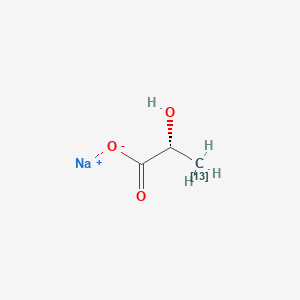
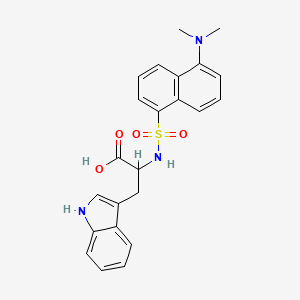
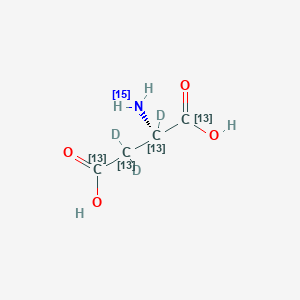


![[3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile](/img/structure/B12060643.png)


